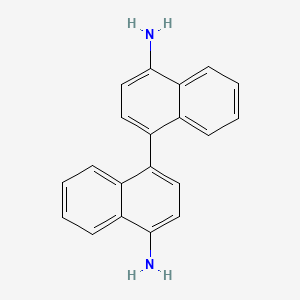

1,1'-Binaphthyl-4,4'-ylenediamine

Description

Significance of the Binaphthyl Scaffold in Modern Chemistry

The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry and catalysis. Its rigid and well-defined C2-symmetric framework, arising from the restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) units, creates a unique and powerful chiral environment. nih.gov This structural feature is paramount in the design of chiral ligands for asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. myuchem.comnih.gov

Derivatives of the binaphthyl scaffold, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), are among the most successful and widely used ligands in asymmetric catalysis, effective in a multitude of reactions including hydrogenations, C-C bond formations, and cyclizations. nih.govworldscientific.com The success of these "privileged ligands" has spurred the development of a vast array of other binaphthyl-based molecules, including diamine derivatives, for diverse applications. Furthermore, the binaphthyl unit is a key component in the construction of supramolecular structures like polygons and helicates, and its incorporation into polymers has led to materials with interesting light-emitting and sensory properties. pnas.orgresearchgate.net

Overview of Key Research Domains for 1,1'-Binaphthyl-4,4'-ylenediamine (B102351)

Research into this compound and its derivatives is concentrated in several key areas, primarily leveraging its unique structural and electronic properties.

Key Research Areas:

| Research Domain | Focus |

| Asymmetric Catalysis | Development of chiral ligands for metal-catalyzed reactions to achieve high enantioselectivity. myuchem.comchemrxiv.org |

| Materials Science | Creation of novel polymers and macrocycles with specific optical, electronic, or recognition properties. researchgate.netmdpi.com |

| Supramolecular Chemistry | Construction of complex, self-assembled architectures such as helicates and molecular cages. pnas.org |

| Biomedical Research | Design of fluorescent probes for biological imaging and as potential therapeutic agents. nih.govnih.gov |

Fundamental Role of Axial Chirality and Atropisomerism in Binaphthyl Systems

The defining characteristic of the binaphthyl scaffold is its axial chirality. wikipedia.org Unlike central chirality, which involves a stereogenic center (like an asymmetric carbon atom), axial chirality arises from the non-planar arrangement of four groups around a chiral axis. wikipedia.org In the case of binaphthyls, this axis is the C1-C1' bond connecting the two naphthalene rings.

Rotation around this bond is significantly hindered by the steric clash between the substituents on the naphthalene rings, particularly at the 2, 2', 8, and 8' positions. researchgate.net This restricted rotation gives rise to stable, non-superimposable mirror-image isomers known as atropisomers. wikipedia.org These atropisomers can often be separated and are configurationally stable at room temperature, making them invaluable as chiral auxiliaries and ligands in asymmetric synthesis. nih.gov The ability to exist as distinct enantiomers is fundamental to their application in inducing chirality in chemical reactions. rsc.org

Properties of this compound:

| Property | Value |

| Molecular Formula | C20H16N2 nih.govfishersci.comechemi.com |

| Molecular Weight | 284.36 g/mol nih.govfishersci.com |

| CAS Number | 481-91-4 fishersci.comechemi.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 240-244 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBZEISZUFQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197421 | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-91-4 | |

| Record name | [1,1′-Binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl-4,4'-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHW4ZAS356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1,1 Binaphthyl 4,4 Ylenediamine

Established Synthetic Pathways for 1,1'-Binaphthyl-4,4'-ylenediamine (B102351)

The construction of this compound involves two primary strategic considerations: the formation of the primary amine functionalities at the 4 and 4' positions and the creation of the binaphthyl C-C single bond that defines the core structure.

Condensation Reactions for Primary Amine Formation

The introduction of primary amine groups onto an existing aromatic scaffold is a fundamental transformation in organic synthesis. While direct condensation to form primary amines can be challenging, several methods are employed, often involving the transformation of other functional groups.

One established industrial method for producing aromatic amines is the high-temperature amination of hydroxyl groups. For instance, the synthesis of 1,4-phenylenediamine can be achieved by treating 1,4-dihydroxybenzene with an aminating agent like ammonia (B1221849) at elevated temperatures (300°C to 450°C) and pressures, typically over an acidic alumina (B75360) catalyst. google.com This process suggests a viable pathway for synthesizing this compound from a 1,1'-Binaphthyl-4,4'-diol precursor under similar harsh conditions.

Another classical approach involves the reduction of nitro groups. The synthesis would begin with the nitration of the 1,1'-binaphthyl core to introduce nitro groups at the 4 and 4' positions, followed by a standard reduction using reagents such as tin chloride, hydrogen over a palladium catalyst, or sodium dithionite.

Furthermore, reactions that form imines through the condensation of aldehydes or ketones with primary amines are common. libretexts.org In a reverse application, a diketone precursor on the binaphthyl scaffold could undergo reductive amination with an ammonia source to yield the target primary diamine. The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult due to acid-base neutralization. libretexts.org However, heating the resulting ammonium (B1175870) carboxylate salt above 100°C can drive off water to form the amide, which can then be further converted to the amine. libretexts.org

Advanced Synthetic Approaches to the Binaphthyl Backbone

The pivotal step in forming the 1,1'-binaphthyl core is the stereoselective construction of the axial chirality. Advanced methods focus on achieving this with high efficiency and control.

A key strategy is the oxidative homocoupling of naphthalene (B1677914) derivatives. nih.gov In this approach, a 4-substituted naphthalene monomer, such as 4-aminonaphthalene (or a protected version), is subjected to an oxidizing agent, often a transition metal complex like iron(III) chloride or a copper(II)-amine complex. This reaction facilitates the coupling at the C1 position of two naphthalene units to form the desired 1,1'-binaphthyl linkage.

More recent and sophisticated methods continue to be developed. One such advanced approach involves a diboron-enabled fishersci.comfishersci.com-sigmatropic rearrangement . This method has been reported for the synthesis of 2,2'-diamino-1,1'-binaphthyls (BINAMs) and proceeds via the reductive coupling of azonaphthalenes, showcasing a novel pathway to the binaphthyl scaffold. acs.org Such modern organometallic and rearrangement strategies represent the cutting edge of binaphthyl synthesis.

Enantioselective Synthesis and Chiral Resolution Techniques

Due to its axial chirality, obtaining enantiomerically pure this compound is crucial for its use in asymmetric synthesis and chiral recognition.

Strategies for Obtaining Optically Active this compound

The primary method for separating the enantiomers of binaphthyl diamines is chiral resolution . This technique relies on the reaction of the racemic diamine with an enantiomerically pure chiral resolving agent.

The process typically involves the following steps:

Salt Formation: The racemic diamine is treated with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts.

Separation: These diastereomeric salts possess different physical properties, most notably solubility. Through a process of fractional crystallization, one of the diastereomers will preferentially crystallize from the solution.

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure diamine.

A well-documented analogue is the resolution of 2,2'-diamino-1,1'-binaphthyl, which can be achieved through diastereoselective crystallization. acs.org Chiral acids such as (S)-(+)-mandelic acid or binaphthyl-derived phosphoric acids are effective resolving agents. orgsyn.org

Table 1: Chiral Resolution Process Overview

| Step | Description | Example Reagents |

|---|---|---|

| 1. Salt Formation | Reaction of racemic diamine with a chiral acid to form diastereomeric salts. | (R,S)-Diamine + (R)-Chiral Acid → [(R)-Diamine-(R)-Acid] + [(S)-Diamine-(R)-Acid] |

| 2. Fractional Crystallization | Separation of the diastereomeric salts based on differential solubility. | Isolation of the less soluble salt via filtration. |

| 3. Liberation of Enantiomer | Treatment of the separated salt with a base to recover the pure diamine enantiomer. | [(R)-Diamine-(R)-Acid] + Base → (R)-Diamine |

Preservation of Chiral Integrity in Synthetic Routes

Once the enantiomers are resolved, it is vital to preserve the chiral integrity throughout any subsequent chemical transformations. The stability of the atropisomers is determined by the rotational energy barrier around the C1-C1' bond. For the binaphthyl system, this barrier is sufficiently high to prevent racemization under ambient conditions.

However, reactions conducted at high temperatures or under harsh acidic or basic conditions can provide enough energy to overcome this barrier, leading to a loss of enantiomeric purity. Therefore, subsequent functionalization steps should be carried out under the mildest possible conditions to ensure that the axial chirality is maintained.

Functionalization and Modification of the this compound Core

The primary amine groups at the 4 and 4' positions are versatile handles for a wide range of chemical modifications. These derivatizations can be used to tune the electronic and steric properties of the molecule or to incorporate it into larger, more complex structures.

Common functionalization strategies include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, treatment with trifluoroacetic anhydride (B1165640) (TFAA) yields the corresponding bis(trifluoroacetamide). nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to produce stable sulfonamides. nih.gov These groups are often used for protection or to introduce specific electronic properties.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. The synthesis of N,N'-diallyl derivatives has been demonstrated for the 2,2'-isomer. nih.gov

Schiff Base Formation: Condensation with aldehydes or dialdehydes to form imines. This reaction is often reversible and can lead to the formation of macrocyclic structures, which are valuable as ligands for metal complexes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds, allowing for the arylation of the amine groups. This method has been used in the synthesis of related binaphthyl amines. nih.gov

Table 2: Examples of Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Trifluoroacetic Anhydride (TFAA) | Amide (-NHCOCF₃) | nih.gov |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide (-NHSO₂Ar) | nih.gov |

| N-Alkylation | Allyl Bromide | Secondary Amine (-NH-allyl) | nih.gov |

| Schiff Base Formation | Aromatic Dialdehyde | Imine (-N=CH-Ar) | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Pd Catalyst | N-Aryl Amine (-NH-Ar) | nih.gov |

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound primarily involves the functionalization of the amino groups and the binaphthyl core. These modifications are designed to introduce new functionalities, modulate the electronic properties, and impose specific steric constraints around the chiral axis.

One of the key strategies for derivatization is the N-alkylation or N-arylation of the amino groups. While specific studies on the 4,4'-diamine are limited, analogous transformations on the well-studied 1,1'-Binaphthyl-2,2'-diamine (BINAM) provide significant insights. myuchem.com For instance, N,N'-dimethylation of BINAM has been achieved, and these derivatives are valuable in forming metal complexes for catalysis. myuchem.com Such modifications on the 4,4'-isomer would similarly enhance its coordination capabilities and solubility.

Another important synthetic route is the introduction of substituents onto the naphthalene rings. This can be achieved through electrophilic aromatic substitution reactions such as bromination . For example, the selective bromination of the binaphthyl skeleton at various positions has been demonstrated, creating platforms for further functionalization. chemrxiv.orgnih.gov Subsequent reactions, like the Sonogashira coupling of phenylethynyl groups to these halogenated scaffolds, have been used to extend the π-system of the binaphthyl core. chemrxiv.orgresearchgate.net These methods can be adapted to synthesize a variety of this compound derivatives with tailored electronic and photophysical properties.

Furthermore, the development of chiral ligands based on the binaphthyl scaffold is a significant area of research. For example, chiral N-heterocyclic carbene (NHC) ligands have been synthesized from enantiomerically pure 1,1'-binaphthyl-2,2'-diamine. nih.gov This approach can be extended to the 4,4'-diamine isomer to create novel bidentate ligands for transition-metal-catalyzed asymmetric reactions. The design of such ligands often involves creating a C2-symmetric structure to provide an effective chiral environment in metal complexes. nih.gov

Table 1: Synthetic Methodologies for Binaphthyl Derivatives

| Methodology | Description | Potential Application for this compound |

| N-Alkylation/Arylation | Introduction of alkyl or aryl groups at the nitrogen atoms of the diamine. | Modification of solubility, electronic properties, and coordination sites. |

| Halogenation | Introduction of halogen atoms (e.g., bromine) onto the naphthalene rings. | Provides a handle for further cross-coupling reactions to introduce diverse functional groups. chemrxiv.orgnih.gov |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of terminal alkynes with aryl halides. | Extension of the π-conjugated system, leading to novel optical and electronic properties. chemrxiv.orgresearchgate.net |

| NHC Ligand Synthesis | Formation of N-heterocyclic carbene ligands from the diamine scaffold. | Development of new chiral catalysts for asymmetric synthesis. nih.gov |

Ligand Architecture and Steric Considerations in Derivatization

The geometry and steric bulk of ligands derived from this compound are critical factors that dictate their performance in applications such as asymmetric catalysis. The axial chirality of the binaphthyl backbone creates a unique three-dimensional space, and the strategic placement of substituents can be used to control the accessibility and reactivity of a coordinated metal center.

The introduction of bulky substituents at positions ortho to the C-N bonds can significantly influence the dihedral angle of the binaphthyl unit and create a well-defined chiral pocket. This steric hindrance can enhance enantioselectivity in catalytic reactions by controlling the orientation of the substrate. nih.gov For instance, a study on the Suzuki 2,2'-diarylation of a diiodo-1,1'-binaphthyl revealed that the enantioselectivity was primarily dependent on the steric effects of the substituents on the arylboronic acid. nih.gov Specifically, larger substituents led to enhanced enantioselectivity. nih.gov

The position of the substituents on the binaphthyl rings also plays a crucial role. For example, in the synthesis of binaphthyl-based phosphine (B1218219) ligands, it was found that the introduction of bulky groups at the 3,3'-positions of a 1,1'-bi-2-naphthol (B31242) (BINOL) backbone led to highly effective ligands for asymmetric hydrogenation. This highlights the importance of positioning steric bulk to effectively influence the chiral environment.

Moreover, the rigidity of the ligand scaffold is a key consideration. The 1,1'-binaphthyl unit provides a relatively rigid backbone, which is advantageous for creating stable and predictable catalyst structures. myuchem.com The derivatization strategy can be employed to either increase or decrease this rigidity. For instance, bridging the two naphthalene units can create macrocyclic ligands with more defined conformations. A study on binaphthyl-supported dihydro myuchem.comnih.govdiazecines, formed by bridging a 2,2'-diamino-1,1'-binaphthyl, showed that the cis- and trans-isomers exhibited significantly different Ar-Ar angles and N-N distances, demonstrating how derivatization can fine-tune the ligand's geometry. nih.gov

Table 2: Impact of Ligand Architecture and Steric Factors

| Feature | Influence on Derivative Properties | Example from Analogous Systems |

| Bulky Substituents | Enhance enantioselectivity by creating a defined chiral pocket. | Increased enantioselectivity in Suzuki diarylation with larger substituents. nih.gov |

| Substituent Position | Determines the shape and accessibility of the catalytic site. | Bulky groups at 3,3'-positions of BINOL leading to effective hydrogenation catalysts. |

| Scaffold Rigidity | Affects the stability and conformational flexibility of the resulting metal complex. | Differing geometries observed in cis- and trans-bridged diamino-binaphthyls. nih.gov |

| Electronic Effects | Modulate the electron-donating ability of the ligand, influencing the reactivity of the metal center. | Hammett constants of substituents influencing the reactivity in Suzuki diarylation. nih.gov |

The Elusive Ligand: Scant Evidence for this compound in Asymmetric Catalysis

Despite the extensive exploration of binaphthyl-based chiral ligands in asymmetric catalysis, a thorough review of available scientific literature reveals a significant lack of research and application for this compound in this field. While its isomer, 1,1'-Binaphthyl-2,2'-diamine (BINAM), is a celebrated precursor for a vast array of successful ligands, the 4,4'-substituted counterpart appears to be largely absent from studies on catalytic asymmetric reactions.

The axially chiral 1,1'-binaphthyl framework is a cornerstone of modern asymmetric catalysis. The steric bulk and well-defined chiral environment provided by ligands derived from this scaffold have led to groundbreaking advances in enantioselective synthesis. The most prominent examples include BINOL (1,1'-bi-2-naphthol) and its phosphine derivative BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), as well as the versatile diamine BINAM. These C₂-symmetric molecules have been instrumental in developing highly effective catalysts for a multitude of reactions, including hydrogenations, carbon-carbon bond formations, and more.

However, the specific positional isomer requested, this compound (also known as 4,4'-diamino-1,1'-binaphthyl or naphthidine), does not feature in the extensive body of work dedicated to binaphthyl-derived ligands for asymmetric catalysis. Searches for its use as a chiral ligand precursor, its coordination chemistry with transition metals like ruthenium and rhodium, or its application in enantioselective hydrogenation reactions yield no specific results.

The focus of ligand design and application has overwhelmingly centered on substitution at the 2,2'-positions of the binaphthyl core. researchgate.net This strategic placement allows for the formation of stable seven-membered chelate rings when coordinated to a metal center, a crucial factor for creating a rigid and effective chiral pocket around the catalytic site. nih.gov Ligands derived from 1,1'-Binaphthyl-2,2'-diamine are well-documented to form effective complexes with various transition metals, leading to high catalytic activities and enantioselectivities. researchgate.netresearchgate.net

In contrast, the 4,4'-positioning of the amino groups in this compound would lead to vastly different coordination geometries, which have not been explored or reported for catalytic purposes in the available literature. While the compound itself is known and commercially available, its potential as a building block for chiral ligands in asymmetric catalysis remains an uncharted area of research. fishersci.com

Consequently, a detailed discussion on the design principles, coordination chemistry, and application in enantioselective hydrogenation for ligands derived from this compound cannot be provided based on current scientific publications. The field has, to date, prioritized the 2,2'- and, to a lesser extent, other positional isomers for the development of privileged chiral ligands.

Applications of 1,1 Binaphthyl 4,4 Ylenediamine in Asymmetric Catalysis

Enantioselective Hydrogenation Reactions

Industrial Relevance of Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a critical technology in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of chiral molecules. The industrial viability of these processes depends on the efficiency, selectivity, and stability of the catalyst, which is typically composed of a transition metal and a chiral ligand.

A survey of scientific literature indicates a lack of specific data on the application of 1,1'-Binaphthyl-4,4'-ylenediamine (B102351) as a ligand in industrially relevant asymmetric hydrogenation processes. The research in this area is dominated by phosphine-based ligands, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and its derivatives. For instance, ruthenium complexes of 4,4'-disubstituted BINAP have been synthesized and successfully used for the highly enantioselective hydrogenation of aromatic ketones. nih.gov An X-ray structural study of these complexes revealed that bulky substituents at the 4,4'-positions of the BINAP ligand can create an effective chiral pocket, which is key to achieving high enantiocontrol. nih.gov However, these studies focus on phosphine (B1218219) derivatives rather than the diamine specified. The mechanism for ketone hydrogenation with related Ru(II)-BINAP/chiral diamine complexes often involves a metal-ligand bifunctional pathway, where the NH₂ group of the diamine ligand plays a crucial role in the catalytic cycle. nih.gov Despite the importance of the diamine component in these systems, specific studies employing This compound are not prominently documented.

Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to modern organic synthesis. Chiral ligands are essential for controlling the stereochemical outcome of these reactions.

Other Catalytic Asymmetric Carbon-Carbon Coupling Processes

Beyond the Henry reaction, various other C-C coupling reactions benefit from chiral catalysis. The Suzuki-Miyaura coupling, for example, can be used to create axially chiral biaryl compounds, which are themselves important ligands and molecules.

Detailed studies specifically employing This compound in other asymmetric C-C coupling reactions are not readily found in the literature. The field has seen success with related structures, such as binaphthyl-based phosphoramidite (B1245037) ligands used to stabilize palladium nanoparticles. These nanoparticle catalysts have proven effective in the asymmetric Suzuki C-C coupling for synthesizing sterically hindered binaphthalenes, achieving high yields and excellent enantiomeric excesses (>99% ee). nih.gov This highlights the utility of the binaphthyl backbone in C-C coupling, although data for the 4,4'-diamine isomer remains undocumented.

Hydrosilylation and 1,3-Hydrogen Migration

Hydrosilylation of unsaturated bonds and sigmatropic hydrogen migrations are powerful synthetic transformations. Catalytic control over these processes can provide access to complex chiral molecules.

A review of the available scientific literature reveals no specific documented use of This compound as a ligand or catalyst for either hydrosilylation or 1,3-hydrogen migration reactions.

Hydrosilylation: The selective hydrosilylation of dienes is a known challenge, with research focusing on platinum-group metal catalysts to control regioselectivity (e.g., 1,2- vs. 1,4-addition). nih.gov While asymmetric hydrosilylation is a well-established field, the contribution of the specific this compound ligand has not been reported.

1,3-Hydrogen Migration: A nih.govnih.gov sigmatropic hydrogen shift is a type of pericyclic reaction. wikipedia.org These reactions are often thermally or photochemically initiated and can be influenced by transition metal catalysts that facilitate the migration. nih.govlibretexts.org There is no evidence to suggest that this compound has been employed to influence this type of transformation.

Oxidative Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a key method for separating enantiomers of a racemic mixture. In an oxidative kinetic resolution (OKR), one enantiomer of a racemic alcohol is selectively oxidized to a ketone, leaving the other enantiomer in high purity.

There are no specific reports on the use of This compound as a catalyst or ligand for the oxidative kinetic resolution of secondary alcohols. Research in this area often involves chemoenzymatic methods or metal complexes with other chiral ligands. nih.gov Interestingly, a related process involving the kinetic resolution of the 2,2'-isomer, 1,1′-binaphthyl-2,2′-diamine (BINAM), has been reported. This was achieved through a copper-catalyzed dehydrogenative Si–N coupling, where the diamine itself was the substrate being resolved, not the ligand controlling the resolution of another compound. nih.gov This demonstrates the chemical interest in chiral binaphthyl diamines but does not describe an application for the 4,4'-isomer as a catalytic ligand.

Asymmetric Hydroalkoxylation Reactions

Asymmetric hydroalkoxylation, the addition of an alcohol across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral ethers.

A thorough search of the chemical literature did not yield any studies describing the application of This compound as a ligand in asymmetric hydroalkoxylation reactions. This area of catalysis is an active field of research, but applications of this specific ligand have not been documented.

Chiral Recognition and Sensing Platforms Utilizing 1,1 Binaphthyl 4,4 Ylenediamine

Mechanisms of Chiral Discrimination

The ability of 1,1'-Binaphthyl-4,4'-ylenediamine (B102351) and its derivatives to distinguish between enantiomers is rooted in the formation of transient diastereomeric complexes with the analyte molecules. The stability of these complexes differs for each enantiomer, leading to observable differences in physical or chemical properties that can be exploited for recognition and separation.

Elucidation of Intermolecular Interactions in Enantioselective Recognition

The process of enantioselective recognition relies on a minimum of three points of interaction between the chiral selector and the analyte, a principle known as the three-point interaction model. For binaphthyl diamine derivatives, these interactions can include hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions. The amino groups of this compound, for instance, can act as hydrogen bond donors, while the aromatic naphthalene (B1677914) rings provide a large surface for π-π interactions with suitable analytes.

In more complex systems derived from binaphthyl diamines, such as bisporphyrin hosts, the chiral discrimination mechanism has been studied in detail. frontiersin.orgnih.govnih.govfrontiersin.org Spectroscopic titrations have revealed that these hosts can form sandwich-type 1:1 complexes with chiral diamines. frontiersin.orgnih.govnih.govfrontiersin.org This encapsulation within the chiral cavity of the host molecule is driven by specific interactions, such as dual metal-nitrogen coordination in metalloporphyrin derivatives, which leads to significant enantiodiscrimination. frontiersin.org The formation of these host-guest complexes results in distinct spectroscopic changes, particularly in circular dichroism (CD) spectra, which are highly sensitive to the stereostructure of the bound guest molecule. frontiersin.orgnih.gov

Influence of Ligand and Analyte Structural Variations on Selectivity

Conversely, the structure of the analyte is equally crucial. In some cases, significant steric hindrance in a potential guest molecule can prevent it from being effectively encapsulated within the chiral host, thereby impeding or preventing chiral discrimination. frontiersin.org This highlights the importance of a complementary structural relationship between the host and guest for effective recognition. Furthermore, the introduction of additional functional groups to the binaphthyl selector, such as extra hydroxyl groups on a BINOL framework, has been shown to increase binding with amino alcohols and improve the efficiency of fluorescent quenching, demonstrating that even subtle structural changes can significantly impact recognition capabilities. nih.gov

Chromatographic Enantioseparation with this compound Derivatives

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers. The binaphthyl structure has proven to be an excellent chiral selector for this purpose.

Development of Chiral Stationary Phases (CSPs)

Optically active, axially dissymmetric binaphthyl derivatives have been extensively utilized as chiral selectors in the development of CSPs for HPLC. nih.gov These derivatives are typically immobilized onto a solid support, most commonly silica (B1680970) gel. Research has focused on various binaphthyl structures, including those derived from binaphthyldiamine, to create effective CSPs. knu.ac.kr

More recent approaches involve the creation of complex chiral macrocycles. For instance, a CSP based on a 1,1'-binaphthyl chiral polyimine macrocycle was synthesized and bonded to thiolated silica. nih.gov Such macrocyclic structures can offer superior host-guest recognition properties, leading to enhanced enantioseparation performance. nih.gov Another strategy involves using the "click" chemistry approach to attach binaphthyl moieties with a 1,2,3-triazole ring spacer to the silica support, which has proven effective for resolving a range of racemic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Enantiomer Separation

CSPs derived from binaphthyl compounds have a broad range of applications in separating the enantiomers of various classes of compounds. nih.gov The performance of these columns is evaluated by their ability to separate different types of racemates, including alcohols, esters, ketones, amides, and organic acids, often under both normal-phase and reversed-phase conditions. nih.gov

A study utilizing a chiral polyimine macrocycle-based CSP demonstrated successful enantioseparation for 10 different racemates in normal-phase mode and 15 in reversed-phase mode. nih.gov Notably, some of these separations could not be achieved with widely used commercial chiral columns, indicating the unique selectivity of this binaphthyl-based CSP. nih.gov The effectiveness of the separation is influenced by chromatographic conditions, such as the composition of the mobile phase, highlighting the need to optimize methods for each specific analyte.

Fluorescent Probes for Chiral Discrimination

Fluorescence-based methods offer a highly sensitive and operationally simple alternative for chiral recognition. The inherent fluorescence of the binaphthyl core, combined with its rigid chiral structure, makes its derivatives excellent candidates for creating enantioselective fluorescent sensors. mdpi.com

The fundamental principle behind these sensors is a differential fluorescence response—either enhancement or quenching—upon interaction with the two enantiomers of a chiral analyte. mdpi.com This differential response stems from the varying stability and nature of the diastereomeric complexes formed.

A notable example involves novel fluorescent probes based on Binaphthyl-Amine (BINAM) designed for the specific recognition of lysine (B10760008) enantiomers. nih.gov These probes demonstrated a remarkable ability to identify the L-configuration of lysine with a high enantiomeric fluorescence enhancement ratio (ef) reaching up to 15.29. nih.gov The recognition is robust under various pH levels and is enhanced in the presence of zinc ions. nih.gov

| Parameter | Value/Observation |

|---|---|

| Target Analyte | L-Lysine |

| Enantiomeric Fluorescence Enhancement Ratio (ef) | Up to 15.29 |

| Effect of Other Amino Acids | Recognition not influenced |

| Stability | Stable under certain acidic and alkaline conditions |

| Effect of Metal Ions | Recognition enhanced by zinc ions |

Other systems, such as a BINOL-based trifluoromethyl aryl ketone, have been shown to exhibit a highly selective fluorescence enhancement in the presence of specific aliphatic 1,2-diamines. nih.gov The mechanism involves a favorable reaction between the ketone group of the sensor and the diamine, highlighting how reactive sites can be incorporated into the binaphthyl scaffold to create highly selective sensors. nih.gov

Design and Synthesis of 1,1'-Binaphthyl-Amine Based Fluorescent Sensors

The design of fluorescent sensors based on this compound (a derivative of BINAM) hinges on creating a system where the interaction with a specific enantiomer of an analyte causes a significant change in the fluorescence signal. nih.govresearchgate.net This is often achieved by introducing specific functional groups to the binaphthyl core that can engage in selective interactions, such as hydrogen bonding or metal coordination, with the analyte. rsc.orgrsc.org

A common synthetic strategy involves the modification of the 2,2'-diamino-1,1'-binaphthyl (BINAM) backbone. nih.govmdpi.com For instance, novel fluorescent probes have been synthesized by reacting R-BINAM with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of triethylamine. mdpi.com This reaction attaches a pentafluorobenzoyl group to one of the amine functionalities, creating a new chiral sensor. The general synthetic scheme is as follows:

Starting Material: R-BINAM (2,2'-diamino-1,1'-binaphthyl)

Reagent: 2,3,4,5,6-pentafluorobenzoyl chloride

Base: Triethylamine

Solvent: Dichloromethane (DCM)

Reaction Conditions: The mixture is cooled to 0 °C before the slow, dropwise addition of the acid chloride, followed by stirring at room temperature for several hours. mdpi.com

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). After completion, the product is purified through washing and other standard purification techniques. mdpi.com The rationale behind this design is that the binaphthyl unit provides the chiral environment and the fluorescent signaling component, while the attached functional groups are responsible for the selective binding to the target analyte. rsc.orgresearchgate.net The rigidity of the binaphthyl structure is a key feature, as it contributes to enhanced fluorescence upon binding and formation of a more rigid complex. rsc.org

Another approach involves the synthesis of bisbinaphthyl structures, which can lead to even higher enantioselectivity. nih.gov These more complex sensors often incorporate metal ions, such as Zn(II), which play a crucial role in the recognition process by coordinating with both the sensor and the analyte, leading to the formation of a ternary complex. rsc.orgnih.gov The synthesis of such probes can involve multi-step procedures, including Buchwald amination and oxidative homocoupling as key steps. nih.gov

Enantioselective Recognition of Amino Acids (e.g., Lysine, Tryptophan)

Fluorescent sensors based on this compound and its derivatives have demonstrated remarkable success in the enantioselective recognition of various amino acids. rsc.orgnih.gov The principle of this recognition lies in the formation of diastereomeric complexes between the chiral sensor and the amino acid enantiomers, which exhibit different fluorescence responses. nih.gov

Lysine Recognition:

Several studies have focused on the development of sensors for the specific recognition of lysine enantiomers. mdpi.comnih.govnih.gov For example, a series of four novel fluorescent probes based on binaphthyl-amine (BINAM) were synthesized and shown to specifically identify the L-configuration of lysine. mdpi.comnih.gov These probes exhibited a significant fluorescence enhancement in the presence of L-lysine, while the response to D-lysine was much weaker, resulting in an enantiomeric fluorescence enhancement ratio (ef) as high as 15.29. mdpi.comnih.gov The interaction is believed to involve a nucleophilic substitution reaction between the para-fluorine atom of the probe and the L-lysine. mdpi.com The presence of zinc ions was also found to enhance the recognition effect. mdpi.com

Another study reported a novel triazole fluorescent sensor synthesized from binaphthol that showed high specificity for lysine. nih.gov This sensor exhibited a fluorescence enhancement and a red-shift in the emission wavelength for L-lysine, while D-lysine caused a decrease in fluorescence, with an enantiomeric fluorescence enhancement ratio of 31.27. nih.gov

Tryptophan Recognition:

The enantioselective recognition of tryptophan has also been achieved using binaphthyl-based sensors. rsc.orgnih.gov In one approach, water-insoluble (S)-1,1'-binaphthyl-based monoaldehydes were encapsulated in micelles. rsc.org In the presence of Zn2+, this system showed chemoselective and enantioselective fluorescence enhancement with L-tryptophan in an aqueous solution. rsc.org The binaphthyl core provides the chirality and the tunable fluorescence, while the aldehyde groups and the zinc ion facilitate the selective binding to tryptophan. rsc.org

The table below summarizes the enantioselective recognition of lysine and tryptophan by different binaphthyl-based fluorescent sensors.

| Sensor Type | Target Amino Acid | Recognition Principle | Enantiomeric Fluorescence Enhancement Ratio (ef) | Key Findings |

| Binaphthyl-Amine (BINAM) based probes | L-Lysine | Nucleophilic substitution and fluorescence enhancement | Up to 15.29 | Specific identification of L-lysine among 20 amino acids; enhanced by Zn2+ ions. mdpi.comnih.gov |

| Binaphthol-derived triazole sensor | L-Lysine | Intramolecular Charge Transfer (ICT) effect | 31.27 | Fluorescence enhancement and red-shift for L-Lysine, quenching for D-Lysine. nih.gov |

| (S)-1,1'-Binaphthyl-based monoaldehydes in micelles | L-Tryptophan | Formation of a ternary complex with Zn2+ | Not explicitly stated | Chemoselective and enantioselective fluorescence enhancement in aqueous solution. rsc.org |

| BINOL bearing S-tryptophan unit | N-Boc-protected amino acid anions | Formation of 1:1 host-guest complexes | Not explicitly stated | Excellent enantioselective fluorescent recognition ability. nih.gov |

Advantages and Limitations of Fluorescence Analysis in Chiral Sensing

Fluorescence analysis has emerged as a powerful technique for chiral sensing due to several inherent advantages over other methods like chromatography or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com However, it is not without its limitations.

Advantages:

High Sensitivity: Fluorescence spectroscopy is an extremely sensitive technique, allowing for the detection of analytes at very low concentrations. mdpi.comnih.govnih.gov This is a significant advantage for applications where the sample amount is limited.

Strong Selectivity: By designing sensors with specific recognition sites, high selectivity for a particular analyte and even for a specific enantiomer can be achieved. mdpi.comnih.gov

Simple Operation and Instrumentation: The instrumentation for fluorescence measurements is readily available in most laboratories, and the experimental procedures are often straightforward and rapid. rsc.orgmdpi.com

Potential for High-Throughput Screening: The speed and simplicity of fluorescence assays make them well-suited for high-throughput screening applications, for example, in the discovery of new asymmetric catalysts. rsc.orgacs.org

Real-time Monitoring and Imaging: Fluorescence-based methods offer the potential for real-time monitoring of chiral processes and for in vivo and in vitro imaging applications. rsc.org

Limitations:

Environmental Sensitivity: Fluorescence signals can be sensitive to environmental factors such as solvent polarity, pH, and temperature. mdpi.comresearchgate.net These variables need to be carefully controlled to ensure reproducible and accurate results.

Background Interference: The presence of other fluorescent compounds in the sample can interfere with the measurement and lead to inaccurate results. This can be a significant challenge when analyzing complex biological or environmental samples.

Inner Filter Effects: At high concentrations of the fluorophore or other absorbing species in the sample, the excitation or emission light can be absorbed, leading to a non-linear relationship between concentration and fluorescence intensity.

Sensor Design and Synthesis: The development of a highly selective and sensitive fluorescent sensor for a specific chiral analyte can be a challenging and time-consuming process, often requiring complex multi-step synthesis. nih.govresearchgate.net

Limited Generality: A sensor designed for a specific amino acid may not be applicable to others, necessitating the development of a unique sensor for each target analyte. rsc.org

Advanced Materials Science Applications of 1,1 Binaphthyl 4,4 Ylenediamine

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the materials used in their multilayered structure, which includes emissive layers, charge transport layers, and blocking layers. Aromatic amines are fundamental to the development of efficient hole-transporting materials (HTMs) due to their electron-donating nature and high hole mobility. rsc.orgmdpi.com

Role in Charge Transport Layers

In a typical OLED, the hole transport layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. nih.gov Materials based on aromatic diamines are among the most common and effective HTLs. rsc.orgresearchgate.net For instance, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is a benchmark HTL material known for its excellent hole transport capabilities and good thermal stability, which contributes to device longevity. researchgate.net

While direct studies on 1,1'-Binaphthyl-4,4'-ylenediamine (B102351) as a primary HTL are not extensively documented, its structure is analogous to proven hole-transporting motifs. The binaphthyl core provides rigidity, which can lead to high glass transition temperatures (Tg), a crucial property for morphological stability in OLED devices. elsevierpure.com The diamine functionality is the key to its hole-transporting properties. Polymers and derivatives incorporating this diamine could function as efficient HTLs, potentially with the added benefit of chiral-induced spin selectivity, which could influence device efficiency and performance. The development of novel hole-transporting molecules often involves creating derivatives of core structures like carbazole (B46965) and triphenylamine (B166846) to optimize energy levels and charge mobility. rsc.org Following this logic, derivatizing the amine groups of this compound is a prospective route to new, high-performance HTLs.

Applications in Emissive Layers

The emissive layer (EML) is where electroluminescence occurs. mdpi.com Materials for this layer can be fluorescent or phosphorescent and are often used in a host-guest system to prevent aggregation-induced quenching and improve efficiency. nih.gov Conjugated polymers containing π-conjugated segments are a major class of emissive materials due to their strong photoluminescence and processability. nih.govencyclopedia.pubresearchgate.net

Polymers derived from 1,1'-binaphthyl units have been shown to be highly fluorescent and are considered useful as electroluminescent materials. mdpi.com By incorporating different conjugated linkers, the emission color of these polymers can be tuned across the visible spectrum. mdpi.com For example, copolymers incorporating naphthalene (B1677914) units are promising for creating true blue-emitting OLEDs, a color that has historically been challenging to achieve with high stability. mdpi.com Although research has often focused on other binaphthyl isomers, the 4,4'-diamine derivative provides a key building block for creating novel emissive copolymers. The amine groups can be used to link the binaphthyl unit into a polymer backbone, for example, through polycondensation reactions to form polyamides or polyimines. The resulting polymers' photophysical properties would be influenced by the extended conjugation and the specific electronic character of the binaphthyl-amine linkage.

Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical switching, frequency conversion, and telecommunications. The second-order NLO response, or first hyperpolarizability (β), is a key property for materials used in electro-optic modulation. A common molecular design strategy for second-order NLO materials is to create donor-π-acceptor (D-π-A) systems.

The 1,1'-binaphthyl unit is an attractive component for NLO materials due to its extended π-system and inherent chirality. Research on various binaphthyl derivatives has demonstrated remarkably large molecular first hyperpolarizabilities. researchgate.net For instance, certain derivatives exhibit β values up to 60 times larger than that of a highly π-delocalized phenyliminomethyl ferrocene (B1249389) complex. researchgate.net The amine groups of this compound can act as strong electron donors. By reacting the diamine with electron-accepting groups, it is possible to construct molecules with a significant intramolecular charge transfer character, which is a prerequisite for a large NLO response.

Furthermore, incorporating these NLO-active chromophores into polymers, such as polyimides, is a common strategy to create robust, processable NLO materials. nii.ac.jp While specific studies on polyimides from this compound are scarce, the general principle involves reacting a diamine with a dianhydride. The resulting polymer combines the mechanical and thermal stability of the polyimide backbone with the NLO properties of the binaphthyl-diamine-based chromophore.

Chiral Polymer Chemistry and Macromolecular Architectures

The fixed dihedral angle of the binaphthyl unit makes it an exceptional building block for creating polymers and macromolecules with stable, predictable chiral structures.

Synthesis of Novel Chiral Polymers and Copolymers

Axially chiral binaphthyl diamines are valuable monomers for synthesizing optically active polymers. While much of the existing research focuses on the 1,1'-binaphthyl-2,2'-diamine isomer, the principles apply directly to the 4,4'-diamine. rsc.orgresearcher.life These diamines can be used to build chiral conjugated polymers through methods like transition metal-catalyzed cross-coupling reactions. rsc.org For example, magnetoactive polymers with a helical structure have been synthesized from 1,1′-binaphthyl-2,2′-diamine, demonstrating that the axial chirality of the monomer can be transferred to the entire polymer chain. rsc.org

Polyamides are another class of polymers readily synthesized from diamines. Chiral polyamides have been created using other chiral diamines, and these polymers have found applications in asymmetric catalysis. nih.gov By reacting this compound with various diacyl chlorides, a family of chiral polyamides could be produced. The properties of these polymers would depend on the specific diacyl chloride used, allowing for tuning of solubility, thermal stability, and functional properties.

Below is a table comparing the thermal properties of different polyimides synthesized from various aromatic diamines and dianhydrides, illustrating the influence of monomer structure on polymer characteristics.

Table 1: Thermal Properties of Various Aromatic Polyimides This table presents data for analogous polyimides to illustrate typical properties, as specific data for polymers from this compound is not widely available.

| Dianhydride | Diamine | Td (5% weight loss, °C) |

|---|---|---|

| PMDA | ODA | >500 |

| 6FDA | ODA | >500 |

| PMDA | PDA | >550 |

| 6FDA | PDA | >550 |

Data sourced by analogy from related studies of aromatic polyimides. nii.ac.jp

Construction of Dendrimers, Macrocycles, and Cages from this compound Derivatives

The rigid and directional nature of the binaphthyl scaffold makes it an ideal component for the construction of complex, shape-persistent macromolecular architectures like dendrimers, macrocycles, and cages. researchgate.netnih.gov

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a central core, repeating branched units, and terminal functional groups. nih.govkirj.ee While many dendrimers are built from flexible cores like ethylenediamine, researchgate.net using a rigid, chiral core like a binaphthyl derivative can impart specific structural and functional properties. Chiral binaphthyl-based dendrimers have been synthesized and shown to have applications in optoelectronics and asymmetric catalysis. nih.gov The this compound can serve as a tetra-functional core (assuming derivatization of both hydrogens on each amine) for the divergent synthesis of dendrimers, leading to macromolecules with a well-defined chiral interior.

Macrocycles and Cages: Macrocycles are large cyclic molecules that are of great interest for molecular recognition and host-guest chemistry. researchgate.netnih.govresearchgate.net The pre-organized structure of the binaphthyl unit helps to reduce the entropic penalty of cyclization, facilitating the synthesis of shape-persistent macrocycles. nih.gov Enantiopure macrocycles containing multiple binaphthyl units have been synthesized and shown to act as selective receptors for anions or other small molecules. researchgate.netresearchgate.net Similarly, molecular cages, which are three-dimensional, hollow structures, can be assembled from binaphthyl-based building blocks. The diamine functionality of this compound allows it to be incorporated into these structures through the formation of imine or amide linkages with complementary dialdehydes or diacyl chlorides, respectively. For example, condensation of chiral diamines with dialdehydes is a known route to various macrocyclic Schiff bases. mdpi.com

Table 2: Examples of Macromolecular Architectures Based on Binaphthyl Units This table highlights architectures built from various binaphthyl derivatives to show the versatility of the scaffold.

| Macromolecule Type | Binaphthyl Starting Material | Linkage Chemistry | Application |

|---|---|---|---|

| Chiral Dendrimer | 6,6'-functionalized 1,1'-binaphthyl | Horner-Wadsworth-Emmons | Photoluminescence nih.gov |

| D2/D3 Symmetric Macrocycle | 1,1′-binaphthyl-2,2′-diol (BINOL) | Esterification | Chiroptical Sensing nih.gov |

| Polyimine Macrocycle | (S)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde | Imine Condensation | Chiral Chromatography researchgate.net |

Supramolecular Host Materials

The intrinsic chirality and structural rigidity of the 1,1'-binaphthyl framework make this compound and its derivatives exceptional candidates for the construction of sophisticated supramolecular host materials. These hosts are capable of selective guest binding through a combination of non-covalent interactions, paving the way for applications in molecular sensing, catalysis, and separation technologies. The well-defined geometry of the binaphthyl unit allows for the preorganization of binding sites, leading to high affinity and selectivity in molecular recognition events.

Molecular Recognition in Host-Guest Systems

The principle of molecular recognition in host-guest systems relies on the complementary nature of the host and guest in terms of size, shape, and chemical functionality. Host materials derived from binaphthyl units leverage the unique spatial arrangement of their aromatic surfaces and functional groups to create specific binding pockets. The chirality of the binaphthyl scaffold is a key feature that can be exploited for the enantioselective recognition of guest molecules.

A notable example involves the development of binaphthyl-based chiral macrocyclic hosts for the selective recognition of anions. mdpi.com In a study, chiral macrocycles, designated as RR-1 and SS-1, were synthesized from binaphthyl precursors. These hosts demonstrated a remarkable selectivity for iodide anions over a range of other anions. mdpi.com The binding mechanism was elucidated through a combination of UV-vis spectroscopy, High-Resolution Mass Spectrometry (HRMS), and 1H NMR spectroscopy, supported by Density Functional Theory (DFT) calculations. mdpi.com These analyses revealed that neutral aryl C–H···anion interactions are crucial for the formation of the host-guest complex. mdpi.com The complexation of the iodide anion within the macrocyclic cavity induced a noticeable color change from colorless to light orange, allowing for naked-eye detection. mdpi.com

The selectivity of these binaphthyl-based hosts is highlighted by their ability to discriminate between different anions. The association constants, which quantify the binding strength, demonstrate a clear preference for iodide.

| Guest Anion | Binding Observed (Method) | Key Interaction Type | Reference |

|---|---|---|---|

| Iodide (I⁻) | Yes (UV-vis, 1H NMR, HRMS) | Neutral C–H···anion | mdpi.com |

| Acetate (AcO⁻) | No significant binding | N/A | mdpi.com |

| Nitrate (NO₃⁻) | No significant binding | N/A | mdpi.com |

| Perchlorate (ClO₄⁻) | No significant binding | N/A | mdpi.com |

| Hydrogen Sulfate (HSO₄⁻) | No significant binding | N/A | mdpi.com |

| Bromide (Br⁻) | No significant binding | N/A | mdpi.com |

The chiral nature of binaphthyl derivatives has also been harnessed for the recognition of enantiomers. In studies utilizing binaphthyl derivatives in micellar electrokinetic chromatography, significant enantiomeric resolution was achieved for chiral analytes. tdl.orgnih.govresearchgate.netscirp.org These systems, while not solid-state hosts, underscore the inherent chiral discrimination capabilities of the binaphthyl scaffold, which is a foundational principle for designing enantioselective supramolecular hosts.

Design of Supramolecular Assemblies for Specific Interactions

The design of supramolecular assemblies based on this compound and related structures is a rational process guided by the principles of crystal engineering and an understanding of non-covalent interactions. By strategically modifying the binaphthyl core with other functional units, it is possible to create hosts with tailored cavities and binding sites for specific guests.

Macrocyclization is a common strategy to pre-organize the binaphthyl units and create a well-defined binding cavity. The synthesis of enantiopure macrocyclic arenes composed of chiral binaphthyl units is a testament to this approach. For instance, the macrocycles RR-1 and SS-1 were synthesized by reacting a dimethoxybenzene-substituted binaphthyl derivative with paraformaldehyde in the presence of boron trifluoride diethyl etherate. mdpi.com This reaction creates a rigid, cage-like structure where the binaphthyl units are oriented to form an electron-rich cavity. mdpi.com

The design principles for these hosts often involve:

Incorporation of Rigid Spacers: To create a persistent, non-collapsible cavity.

Introduction of Functional Groups: To provide specific interaction points such as hydrogen bond donors/acceptors or charged groups.

The resulting supramolecular assemblies can take various forms, from discrete molecular cages to extended frameworks. The specific architecture dictates the host-guest binding properties. For example, rigid, homochiral organic macrocycles with D2 and D3 symmetries have been synthesized from axially-chiral dibenzylic alcohols derived from 1,1′-binaphthyl-2,2′-diol (BINOL). nih.gov These macrocycles form stable complexes with aromatic diphenols, and the binding strength is sensitive to small variations in the macrocycle's structure, which alters the shape of the internal cavity. nih.gov The binding event can be monitored by changes in the circular dichroism (CD) spectrum, which is sensitive to the dihedral angle between the naphthyl planes of the binaphthyl units. nih.gov

| Design Strategy | Target Guest | Key Structural Feature | Resulting Interaction | Reference |

|---|---|---|---|---|

| Macrocyclization with formaldehyde | Iodide anion | Rigid, electron-rich cavity | Neutral C–H···anion | mdpi.com |

| One-pot esterification with aromatic dicarboxylic acids | Aromatic diphenols | Shape-persistent D₂ and D₃ symmetric macrocycles | Host-guest complexation | nih.gov |

| Incorporation into water-soluble macrocycles | Cationic guests | Anionic carboxylato groups on the rim | Strong binding in aqueous media (Ka ~10⁶–10⁷ M⁻¹) | rsc.org |

The synthesis of water-soluble naphthalene-based macrocycles bearing anionic carboxylato groups on their rims further illustrates the targeted design of supramolecular hosts. rsc.org These macrocycles exhibit strong binding of cationic guests in aqueous media, with association constants in the range of 10⁶–10⁷ M⁻¹. rsc.org This highlights how the functionalization of the binaphthyl core can dramatically alter the host's properties and its affinity for different types of guests.

Computational and Mechanistic Investigations of 1,1 Binaphthyl 4,4 Ylenediamine Systems

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby providing a detailed picture of reaction mechanisms and the origins of selectivity.

For systems involving binaphthyl diamines, DFT calculations can elucidate how the ligand interacts with a metal center and substrates in a catalytic cycle. While specific DFT studies on the catalytic applications of 1,1'-Binaphthyl-4,4'-ylenediamine (B102351) are not widespread, extensive research on the closely related 1,1'-Binaphthyl-2,2'-diamine (BINAM) provides valuable insights. DFT calculations on BINAM have been used to analyze its vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.net These studies help to understand the molecule's ground and excited state structures, which is fundamental to its application in catalysis and materials science. researchgate.net

More broadly, DFT has been applied to understand competing reaction pathways in transformations involving binaphthyl derivatives. For instance, in the palladium-catalyzed reactions of binaphthyl triflates, DFT calculations, combined with kinetic studies, helped to identify a concerted metalation-deprotonation (CMD) mechanism as the most likely pathway for a C-H arylation side reaction. rsc.org Such insights are crucial for optimizing reaction conditions to favor a desired product, such as a chiral amine, over undesired side products. rsc.org In the context of asymmetric catalysis, DFT is essential for modeling the transition states that determine enantioselectivity, providing a atomistic rationale for why a particular enantiomer is formed preferentially. mdpi.com

Molecular Mechanics and Dynamics Simulations for Chiral Discrimination Models

While DFT is excellent for studying electronic structure and reaction pathways, it is computationally expensive for large systems or for simulating molecular motion over time. This is where molecular mechanics (MM) and molecular dynamics (MD) simulations become invaluable. These methods treat molecules as a collection of atoms governed by a classical force field, allowing for the simulation of the dynamic interactions between molecules.

MD simulations are particularly well-suited for studying chiral recognition, the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. This is the fundamental principle behind enantioselective chromatography and the action of many chiral catalysts.

A notable study used MD simulations to investigate the binding of the (R) and (S) enantiomers of a binaphthyl derivative, 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP), with a chiral molecular micelle used as a selector in capillary electrophoresis. nih.govnih.gov The simulations identified several potential binding pockets on the micelle and calculated the binding free energy for each enantiomer. nih.gov The results showed that the (S)-BNP enantiomer had a lower (more favorable) binding free energy in the preferred binding site compared to the (R)-enantiomer. nih.govnih.gov This computational prediction was in excellent agreement with experimental observations from capillary electrophoresis and NMR, which confirmed that the (S)-BNP enantiomer interacts more strongly with the chiral selector. nih.gov

The simulations provided a detailed model of chiral discrimination, revealing that the stronger binding was due to a combination of more favorable hydrogen bonds and deeper penetration of the (S)-enantiomer into the hydrophobic core of the micelle. nih.gov Although this study focused on a 2,2'-substituted derivative, the methodology is directly applicable to understanding how this compound and its derivatives would interact with chiral environments, such as chiral stationary phases or the active sites of enzymes.

| Binding Pocket | Enantiomer | Binding Free Energy (kcal/mol) | Reference |

| Pocket 1 | (R)-BNP | -3.5 | nih.gov |

| Pocket 1 | (S)-BNP | -3.9 | nih.gov |

| Pocket 2 | (R)-BNP | -5.6 | nih.gov |

| Pocket 2 | (S)-BNP | -7.4 | nih.gov |

| Pocket 3 | (R)-BNP | -5.1 | nih.gov |

| Pocket 3 | (S)-BNP | -5.4 | nih.gov |

| Pocket 4 | (R)-BNP | -5.2 | nih.gov |

| Pocket 4 | (S)-BNP | -5.4 | nih.gov |

This table summarizes the calculated binding free energies for (R)- and (S)-BNP enantiomers in different binding pockets of a chiral molecular micelle. Pocket 2 was identified as the preferred binding site, where the difference in energy between the two enantiomers is greatest, explaining the basis for chiral recognition.

Computational Design and Prediction of Enantioselectivity in Catalytic Systems

A major goal of computational chemistry is to move from explaining existing results to predicting the outcomes of new reactions and designing novel catalysts with high efficiency and selectivity. The computational design of enantioselective catalytic systems is a rapidly advancing field that combines quantum mechanics, molecular modeling, and data-driven approaches.

One powerful strategy involves creating quantitative models that can predict the enantioselectivity of a reaction. nih.gov This is achieved by building a database of known reactions that use a particular class of catalyst, such as those derived from binaphthyl scaffolds. For each reaction, the catalyst and substrates are characterized by a set of numerical descriptors that capture their steric and electronic properties. Statistical methods, like linear regression, are then used to build a model that correlates these descriptors with the experimentally observed enantiomeric excess (ee). nih.gov

Once validated, these models can be used to predict the enantioselectivity for new substrates or modified catalysts without the need to run the experiment. This approach allows for the rapid virtual screening of many potential reaction combinations, streamlining the discovery of optimal conditions. nih.gov For example, a holistic model developed for reactions catalyzed by BINOL-derived phosphoric acids was able to successfully predict the outcomes for new reactions that were not part of the initial training set, demonstrating the power of transferring chemical knowledge from one reaction to another. nih.gov

Another approach involves the mechanism-based design of catalysts. Here, computational tools are used to model the key transition state of the asymmetric reaction. By understanding the non-covalent interactions that stabilize the transition state leading to the desired enantiomer, a catalyst can be rationally designed or modified to enhance these interactions. This has been used to achieve a complete reversal of stereoselectivity in an imine reductase enzyme through targeted mutations predicted by computational design. nih.gov These principles can be applied to design novel catalysts based on the this compound scaffold, tailoring the ligand structure to achieve high enantioselectivity for a specific target reaction.

Advanced Analytical and Characterization Methodologies in 1,1 Binaphthyl 4,4 Ylenediamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of 1,1'-Binaphthyl-4,4'-ylenediamine (B102351), offering profound insights into its molecular structure and dynamic behavior in solution. nih.gov

Direct NMR analysis of a racemic mixture of this compound enantiomers in a standard achiral solvent will not distinguish between them, as they are isochronous and produce identical spectra. However, ¹H and ¹³C NMR spectroscopy become powerful tools for chiral discrimination when a chiral solvating agent (CSA) is introduced. nih.gov The principle relies on the formation of transient diastereomeric complexes between the enantiomers of the diamine and the CSA. These diastereomeric complexes are energetically different and not mirror images, resulting in distinct chemical shifts for corresponding nuclei in the two enantiomers. researchgate.net

The process typically involves dissolving the racemic amine and a stoichiometric amount of a CSA in a suitable deuterated solvent, such as chloroform-d. The resulting ion-pair formation or hydrogen bonding interactions lead to a separation of proton or carbon signals in the NMR spectrum. nih.gov The difference in the chemical shifts (Δδ) between the signals for the R and S enantiomers is a measure of the enantiodifferentiation. This method allows for the rapid determination of enantiomeric purity. nih.gov

Table 1: Representative ¹H NMR Data for Chiral Discrimination of a Binaphthyl Derivative This table illustrates the principle using data for a related chiral amine interacting with a chiral solvating agent.

| Analyte Proton | Chemical Shift δ (ppm) - (R)-enantiomer | Chemical Shift δ (ppm) - (S)-enantiomer | Chemical Shift Difference Δδ (ppm) |

|---|---|---|---|

| N-H | 5.25 | 5.22 | 0.03 |

| Ar-H (ortho to amine) | 7.18 | 7.15 | 0.03 |

Note: Data are hypothetical and for illustrative purposes based on findings for similar compounds.

NMR spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in mapping the intermolecular interactions between this compound and other molecules. nih.gov NOESY experiments detect through-space correlations between protons that are in close proximity (typically <5 Å), providing direct evidence of binding and a detailed picture of the complex's geometry. researchgate.net

By analyzing the cross-peaks in a NOESY spectrum of a complex, researchers can identify which specific protons on the diamine are interacting with which protons on its binding partner. researchgate.net Furthermore, Pulsed Field Gradient (PFG) NMR diffusion experiments can be employed to measure the diffusion coefficients of the molecules in solution. A decrease in the diffusion coefficient of the diamine upon the addition of a binding partner indicates complex formation, and this data can be used to calculate association constants (K) for the binding event. nih.gov

Mass Spectrometry (MS) for Compound Characterization and Reaction Monitoring

Mass spectrometry is an indispensable tool for the characterization of this compound. It provides a precise determination of the compound's molecular weight, which serves to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can yield a mass measurement with enough accuracy to definitively establish the molecular formula.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of this peak, particularly the [M+1]⁺ peak arising from the natural abundance of ¹³C, further corroborates the molecular formula. The molecular ion for the parent 1,1'-binaphthyl has a mass of 254.33 g/mol . chemicalbook.com The addition of two amino groups to the 4,4' positions would increase this mass accordingly. MS is also a valuable technique for monitoring the progress of reactions involving the synthesis or modification of the diamine, allowing for the identification of reactants, intermediates, and products in a reaction mixture. orgsyn.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₂₀H₁₆N₂)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 284.1313 |

| [M+H]⁺ | 285.1391 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation and Optical Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic properties of this compound, which are dominated by π-π* transitions within the aromatic naphthalene (B1677914) rings. The UV-Vis spectrum provides information on the wavelengths of maximum absorbance (λ_max).

This technique is particularly useful for studying complexation events. researchgate.net When this compound binds to another molecule, such as a metal ion or an organic guest, the electronic environment of the naphthalene system is altered. This perturbation typically leads to changes in the UV-Vis spectrum, such as a shift in the λ_max (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in the molar absorptivity (a hyperchromic or hypochromic effect). mdpi.com By systematically titrating the diamine with a binding partner and monitoring the spectral changes, one can determine the stoichiometry of the complex and calculate its formation constant. researchgate.net The presence of isosbestic points in a series of spectra from a titration experiment indicates a clear equilibrium between two species—the free diamine and the complex. mdpi.com

Table 3: Illustrative UV-Vis Spectral Changes upon Complexation

| Species | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observations |

|---|---|---|---|

| Free Diamine | 345 | 15,000 | Strong π-π* transition |

Note: Data are hypothetical and for illustrative purposes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction analysis is uniquely capable of unambiguously establishing its absolute configuration. researchgate.net